molecular formula C5H14Cl2Sn2 B14411683 Methylenebis[chloro(dimethyl)stannane] CAS No. 83135-39-1

Methylenebis[chloro(dimethyl)stannane]

Cat. No.: B14411683
CAS No.: 83135-39-1
M. Wt: 382.5 g/mol
InChI Key: GWKLDTJQTQOZHC-UHFFFAOYSA-L
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Description

Methylenebis[chloro(dimethyl)stannane] is an organotin compound characterized by a central methylene (-CH₂-) group bridging two tin atoms, each substituted with chloro and dimethyl groups. Organotin compounds are notable for their thermal stability and reactivity, which are influenced by substituents on the tin atom .

Properties

CAS No.

83135-39-1

Molecular Formula

C5H14Cl2Sn2

Molecular Weight

382.5 g/mol

IUPAC Name

chloro-[[chloro(dimethyl)stannyl]methyl]-dimethylstannane

InChI

InChI=1S/4CH3.CH2.2ClH.2Sn/h4*1H3;1H2;2*1H;;/q;;;;;;;2*+1/p-2

InChI Key

GWKLDTJQTQOZHC-UHFFFAOYSA-L

Canonical SMILES

C[Sn](C)(C[Sn](C)(C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis[chloro(dimethyl)stannane] can be synthesized through the reaction of dimethyltin dichloride with formaldehyde. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2 (CH3)2SnCl2+CH2O(CH3)2SnCH2Sn(CH3)2Cl2\text{2 (CH}_3\text{)}_2\text{SnCl}_2 + \text{CH}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{SnCH}_2\text{Sn(CH}_3\text{)}_2\text{Cl}_2 2 (CH3​)2​SnCl2​+CH2​O→(CH3​)2​SnCH2​Sn(CH3​)2​Cl2​

Industrial Production Methods

Industrial production of Methylenebis[chloro(dimethyl)stannane] involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylenebis[chloro(dimethyl)stannane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The chlorine atoms in Methylenebis[chloro(dimethyl)stannane] can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Organotin hydrides.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Methylenebis[chloro(dimethyl)stannane] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Methylenebis[chloro(dimethyl)stannane] involves its interaction with molecular targets through its tin atoms. The compound can form complexes with various biomolecules, influencing their function and activity. The pathways involved include coordination with proteins and enzymes, leading to potential biological effects.

Comparison with Similar Compounds

Organotin Derivatives

Organotin compounds vary widely based on substituents. Key comparisons include:

Compound Name Substituents on Tin Molecular Weight (g/mol) Key Applications Toxicity Profile
Methylenebis[chloro(dimethyl)stannane] Cl, (CH₃)₂ ~400 (estimated) Catalysis, polymer additives High (organotin toxicity)
Tributyltin chloride Cl, (C₄H₉)₃ 325.5 Antifouling agents Very high (environmental persistence)
Dimethyltin dichloride Cl₂, (CH₃)₂ 219.7 PVC stabilizers Moderate

Key Differences :

  • Substituent Effects : Bulky alkyl groups (e.g., tributyl) enhance lipophilicity and environmental persistence, whereas chloro groups increase electrophilicity and reactivity in cross-coupling reactions .
  • Toxicity: Methylenebis[chloro(dimethyl)stannane] likely shares the neurotoxic and immunotoxic effects common to organotins but may exhibit reduced environmental persistence compared to tributyl derivatives due to smaller alkyl groups .

Methylene-Bridged Halogenated Aromatics

These compounds share the methylene bridge but differ in central atoms and substituents:

Compound Name Central Atom Substituents Molecular Weight (g/mol) Applications
4,4’-Methylenebis(2-chloroaniline) (MBQCA) Carbon Cl, NH₂ 267.2 Polyurethane curing agent
Methylenebis(phosphonic dichloride) Phosphorus Cl, O₂P 249.8 Flame retardants, ligands
Methylene chloride Carbon Cl₂ 84.9 Solvent, degreaser

Key Differences :

  • Reactivity : Tin-based compounds exhibit metal-centered reactivity (e.g., Lewis acidity), whereas phosphorus derivatives (e.g., Methylenebis(phosphonic dichloride)) engage in nucleophilic substitution due to P-Cl bonds .
  • Applications: MBQCA is critical in polyurethane production, while methylene chloride’s volatility makes it unsuitable for high-temperature processes where organotins are preferred .

Structural Analogs with Similar Backbones

highlights compounds with high structural similarity scores:

Compound Name Similarity Score Substituents Key Differences
4,4'-Methylenebis(3-chloro-2,6-diethylaniline) 0.90 Cl, C₂H₅ Larger substituents increase steric hindrance
5-Chloro-[1,1'-biphenyl]-2-amine 0.85 Cl, NH₂ Lacks tin center; aromatic amine focus

Functional Implications :

  • Steric hindrance in diethyl-substituted analogs reduces reactivity in catalytic applications compared to methylenebis[chloro(dimethyl)stannane] .
  • Aromatic amines (e.g., biphenyl derivatives) prioritize electronic effects over metal-mediated pathways .

Toxicity and Environmental Impact

  • Organotins: High toxicity to aquatic life; dimethyltin compounds are less persistent than trialkyl derivatives but still require careful handling .
  • Halogenated Aromatics: MBQCA is a suspected carcinogen, while methylene chloride poses acute respiratory risks .

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